molecular formula C25H21ClN4O2 B12747409 (+-)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide CAS No. 127447-89-6

(+-)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide

Cat. No.: B12747409
CAS No.: 127447-89-6
M. Wt: 444.9 g/mol
InChI Key: ZGZILBIRQVKWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a naphthyridine ring, a benzoyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the benzoyl group and the chlorophenyl group. Common reagents used in these reactions include benzoyl chloride, chlorophenylamine, and methylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate various biochemical pathways, leading to the observed effects. Detailed studies, including molecular docking and in vitro assays, would be necessary to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide may include other naphthyridine derivatives, benzoyl-substituted compounds, and chlorophenyl-containing molecules.

Uniqueness

The uniqueness of (±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, or biological activity.

Properties

CAS No.

127447-89-6

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

2-[(3-benzoyl-1,5-naphthyridin-4-yl)amino]-N-(4-chlorophenyl)-N-methylpropanamide

InChI

InChI=1S/C25H21ClN4O2/c1-16(25(32)30(2)19-12-10-18(26)11-13-19)29-22-20(24(31)17-7-4-3-5-8-17)15-28-21-9-6-14-27-23(21)22/h3-16H,1-2H3,(H,28,29)

InChI Key

ZGZILBIRQVKWGL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1=CC=C(C=C1)Cl)NC2=C3C(=NC=C2C(=O)C4=CC=CC=C4)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.